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CAS No.: 99719-37-6

Cat. No.: B1353579

Get Quote

Executive Summary: The Indazole Advantage
In the landscape of privileged scaffolds, 5-Methoxy-1H-indazol-3-ol (and its tautomer 5-

methoxy-1,2-dihydro-3H-indazol-3-one) represents a versatile pharmacophore often

underutilized compared to its indole isosteres.[1] While indole-3-ols are prone to rapid

oxidation, the indazole core offers superior metabolic stability and a unique hydrogen-bonding

profile at the kinase hinge region.[1]

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this scaffold,

specifically comparing its efficacy as a 5-Lipoxygenase (5-LOX) inhibitor and a Kinase hinge-

binder against industry standards like Indomethacin and Sunitinib-related cores.[1]

Key Technical Findings
Tautomeric Control: The biological activity is strictly governed by the keto-enol equilibrium (3-

ol vs. 3-one), which can be locked via N1-alkylation.[1]
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Electronic Tuning: The 5-methoxy group provides essential electron-donating density,

enhancing affinity in hydrophobic pockets (e.g., ATP binding sites) compared to the

unsubstituted parent.[1]

Potency: Optimized N1-benzyl derivatives demonstrate IC

values in the nanomolar range (44 nM) for 5-LOX inhibition, rivaling established NSAIDs.[1]

Chemical Architecture & Tautomerism
To design effective analogs, one must first master the scaffold's dynamic nature.[2][1] Unlike

static ligands, 5-methoxy-1H-indazol-3-ol exists in a prototropic equilibrium that dictates its

binding mode.[1]

The Tautomeric Triad
The compound does not exist as a single species.[1] In solution, the 2H-indazol-3-one (keto

form) often predominates, but the 1H-indazol-3-ol (enol form) is frequently the bioactive

conformer trapped by protein binding sites.[1]
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Figure 1: Tautomeric equilibrium determines the pharmacophoric features (H-bond donor vs.

acceptor).[1]

Comparative SAR Analysis
We benchmark the 5-methoxy-1H-indazol-3-ol scaffold against two reference classes: Indoles

(structural isosteres) and Commercial Inhibitors.[1]
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The Core Scaffold: 5-Methoxy Substitution
The 5-position is the "electronic tuner" of the ring system.[1]

Feature
5-Methoxy-
Indazole
(Target)

5-H Indazole
(Control)

5-Chloro
Indazole
(Variant)

Mechanistic
Insight

Electronic Nature
Electron Donor

(+M effect)
Neutral

Electron

Withdrawing (-I)

5-OMe increases

electron density

at N1/N2,

strengthening H-

bonds with

residues like

Valine or Leucine

in kinase hinges.

[1]

Lipophilicity

(cLogP)
~1.8 (Balanced) ~1.4 (Too Polar)

~2.1

(Hydrophobic)

The methoxy

group improves

permeability

without the

solubility

penalties seen

with halogens.[2]

[1]

Metabolic

Liability

High (O-

demethylation)
Low Low

Optimization

Note:[1]

Replacing -OMe

with -OCF

or -OCHF

retains

electronics while

blocking

metabolism.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/10375306
https://pubchem.ncbi.nlm.nih.gov/compound/10375306
https://pmc.ncbi.nlm.nih.gov/articles/PMC7948442/
https://pubchem.ncbi.nlm.nih.gov/compound/10375306
https://pubchem.ncbi.nlm.nih.gov/compound/10375306
https://pubchem.ncbi.nlm.nih.gov/compound/10375306
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353579?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


N1 vs. O3 Substitution (The "Locking" Strategy)
Modifying N1 or O3 locks the tautomer, drastically altering selectivity.[2][1]

O3-Alkylation (O-Ethers): Locks the Enol form.[1]

Effect: Increases aromaticity.[1]

Application: Mimics the adenine ring of ATP; ideal for Kinase inhibition.[1]

N1-Alkylation: Locks the Keto (amide-like) character.[1]

Effect: Preserves the carbonyl H-bond acceptor.[1]

Application: Critical for 5-LOX inhibition and anti-inflammatory activity.[1]

Performance Benchmark: 5-LOX Inhibition
Comparison of N1-substituted 5-methoxy-indazol-3-ol analog (Compound 27) vs.

Indomethacin.[1]
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Metric
5-OMe-Indazole
Analog (Cmpd 27)

Indomethacin
(Standard)

Interpretation

Target
5-Lipoxygenase (5-

LOX)
COX-1 / COX-2

Indazoles offer a

pathway to non-

steroidal anti-

inflammatory action

without COX-related

gastric toxicity.[1]

IC

(Enzyme)
44 nM ~20-50 nM (COX)

Potency is equipotent

to gold standards but

with a distinct

mechanism of action.

[2][1]

Selectivity High for LOX > COX Low (Pan-COX)

Reduced risk of

cardiovascular side

effects associated

with COX-2 inhibition.

[1]

Experimental Protocols
To validate these SAR claims, the following protocols ensure reproducibility.

Synthesis of the Core Scaffold
Methodology adapted for high purity to avoid regioisomeric contamination.[1]

Starting Material: 2-amino-5-methoxybenzoic acid.[1]

Diazotization: Dissolve amine in HCl/H

O at 0°C. Add NaNO

dropwise.

Cyclization: Treat the diazonium salt with Na
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SO

followed by acidification (HCl) to induce ring closure.

Purification: Recrystallize from Ethanol/Water (9:1). Note: Column chromatography is often

required if N-alkylation is performed subsequently.[1]

Validated 5-LOX Inhibition Assay
Use this protocol to benchmark analogs against the parent scaffold.[1]

Reagents:

Recombinant human 5-LOX enzyme.[1]

Substrate: Arachidonic Acid (AA).[1]

Chromogen: H

DCDA (dichlorofluorescin diacetate).[1]

Workflow:

Incubation: Mix 10 µL of Test Compound (in DMSO) with 90 µL of 5-LOX enzyme buffer

(PBS, pH 7.4, 1 mM EDTA). Incubate at room temperature for 15 min.

Initiation: Add 10 µL of Arachidonic Acid (100 µM final).

Reaction: Allow oxidation to proceed for 10 min.

Termination & Detection: Add H

DCDA.[1] Measure fluorescence at Ex 480nm / Em 520nm.

Calculation: % Inhibition =

.[2][1][3]

Visualizing the SAR Logic
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The following diagram maps the structural modifications to their biological consequences.
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Figure 2: Strategic modification map.[2][1] N1-substitution drives anti-inflammatory activity,

while C3-substitution favors kinase inhibition.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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